molecular formula C18H26ClN3O4S B602058 Hydroxychloroquine O-Sulfate CAS No. 103152-84-7

Hydroxychloroquine O-Sulfate

Cat. No.: B602058
CAS No.: 103152-84-7
M. Wt: 415.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxychloroquine O-Sulfate, also known as PLAQUENIL®, is a white or practically white, crystalline powder . It belongs to a group of medicines known as antimalarials and is used to prevent or treat malaria . It is freely soluble in water and practically insoluble in alcohol, chloroform, and ether .


Synthesis Analysis

The synthesis of this compound involves key intermediates like 4,7-dichloroquinoline (4,7-DCQ) and 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol . More details about the synthesis process can be found in the referenced paper .


Molecular Structure Analysis

The molecular formula of this compound is C18H26ClN3O4S . The chemical name is 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol sulfate (1:1) . More details about the molecular structure can be found in the referenced sources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 415.9 g/mol . It has a topological polar surface area of 100 Ų and a heavy atom count of 27 . More details about the physical and chemical properties can be found in the referenced source .

Scientific Research Applications

  • Autoimmune Conditions : Hydroxychloroquine sulfate is widely used for long-term treatment of autoimmune conditions, but it can cause irreversible toxic retinopathy. The risk of retinopathy is associated with the dosage and duration of use. Regular screening and dosage adjustment are crucial for safe use (Melles & Marmor, 2014).

  • Antimalarial Activity : Originally developed as an antimalarial agent, hydroxychloroquine sulfate retains its effectiveness in this domain. It is also used in treating rheumatoid arthritis and certain autoimmune diseases (Dongala et al., 2021).

  • Dermatomyositis : In patients with dermatomyositis, hydroxychloroquine sulfate is commonly used, but it has been associated with an elevated risk of adverse cutaneous reactions. This necessitates careful monitoring and management of dermatomyositis patients on hydroxychloroquine therapy (Wolstencroft, Casciola‐Rosen, & Fiorentino, 2018).

  • Systemic Lupus Erythematosus : Discontinuing hydroxychloroquine sulfate in patients with stable systemic lupus erythematosus can lead to a higher risk of clinical flare-ups. Thus, maintenance on hydroxychloroquine is often recommended for these patients (Anonymous, 1991).

  • Potential COVID-19 Treatment : Hydroxychloroquine sulfate has been studied for its potential use in treating COVID-19. While its effectiveness for this purpose is still under investigation, early research indicated its antiviral activity against SARS-CoV-2 in vitro (Yao et al., 2020).

  • Ocular Toxicity : Chronic exposure to hydroxychloroquine sulfate is associated with severe retinal toxicity, especially in long-term use for autoimmune disorders. Ophthalmologists should be aware of the potential ocular side effects (Geamănu Pancă et al., 2014).

  • Pharmacokinetic and Technological Aspects : Hydroxychloroquine sulfate's systemic effects have been widely studied, expanding its potential uses in different therapeutic classes. Despite its adverse effects, studies continue to explore its pharmacokinetics and technological aspects for developing new therapeutic approaches (Ferraz et al., 2014).

  • Rheumatoid Arthritis Treatment : Hydroxychloroquine sulfate has shown positive clinical effects in the treatment of rheumatoid arthritis, suggesting its value in managing this condition (Yonghon, 2015).

  • Safety Profile : The safety profile of hydroxychloroquine sulfate, especially in comparison with common medications like acetaminophen and ibuprofen, has been a topic of research, particularly in the context of its potential use for COVID-19 treatment (Nguyen, Yen, Wong, & Tran, 2020).

  • Controversies in Use for COVID-19 : The emergency use authorization of hydroxychloroquine sulfate for COVID-19 treatment has been a subject of debate, highlighting the need for more conclusive evidence to establish its efficacy and safety in this context (Piller, 2020).

  • Adverse Reactions : Adverse cutaneous reactions to hydroxychloroquine are more common in patients with dermatomyositis than in those with cutaneous lupus erythematosus, emphasizing the need for careful patient selection and monitoring (Pelle & Callen, 2002).

Mechanism of Action

Target of Action

Hydroxychloroquine O-Sulfate primarily targets immune cells and parasites . It is known to inhibit certain enzymes and processes within immune cells, which can ultimately suppress excessive immune responses . In the context of malaria, it targets the malaria parasite and interferes with its ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite .

Mode of Action

This compound interacts with its targets in a few ways. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . This activity interferes with the parasite’s ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite . It also interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These actions result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules .

Biochemical Pathways

This compound affects several biochemical pathways. It interferes with the activation of the toll-like receptor involved in innate immunity and autoimmune diseases . It also inhibits the production and the release of cytokines by T cells: IL-1, IL-2, IL-6, IL-18, TNF-α, and IFN-γ . These effects are achieved by inhibiting the activation of the toll-like receptor involved in innate immunity and autoimmune diseases .

Pharmacokinetics

This compound has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . Following a single 200 mg oral dose of Hydroxychloroquine to healthy male volunteers, the mean peak blood concentration of hydroxychloroquine was 129.6 ng/mL, reached in 3.26 hours . The drug is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in systemic lupus erythematosus (SLE) and control autoimmune disease activity during pregnancies without evidence of fetotoxic or embryotoxic effects . Evidence suggests that Hydroxychloroquine can delay or prevent organ damage, including bone destruction, in autoimmunity, and that this drug has antithrombotic effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the drug’s efficacy in treating COVID-19 may be affected by the patient’s health status and the severity of the disease . Furthermore, the drug’s action can be influenced by the presence of other medications, as it may interact with other drugs and affect their absorption, distribution, metabolism, and excretion .

Safety and Hazards

Taking Hydroxychloroquine O-Sulfate to treat COVID-19 may increase the risk of heart rhythm problems, blood and lymph disorders, kidney injury, liver problems, and failure . More information about the safety and hazards can be found in the referenced source .

Future Directions

Currently, there is insufficient evidence about the efficacy and safety of Hydroxychloroquine O-Sulfate in COVID-19 . Future research should address whether specific targeting of lysosome and/or autophagosome activity has potential for the treatment of rheumatic diseases .

Biochemical Analysis

Biochemical Properties

Hydroxychloroquine O-Sulfate interacts with various enzymes and proteins. It is metabolized by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C8 . It binds to collagen spontaneously, primarily via hydrophobic interactions along with certain hydrogen bonds .

Cellular Effects

This compound has diverse immunomodulatory effects, including metabolic, cardiovascular, antithrombotic, antineoplastic, and anti-infectious agent modulation . It can also reduce blood sugar levels by inducing a decrease in calcium inflow into cells through VDCCs, which subsequently enhances insulin secretion in pancreatic beta cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interferes with lysosomal activity and autophagy, disrupts membrane stability, and alters signaling pathways and transcriptional activity . This can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules . It also binds to collagen spontaneously, primarily via hydrophobic interactions along with certain hydrogen bonds .

Temporal Effects in Laboratory Settings

Long-term use of this compound may result in parafoveal retinal toxicity . Severe laboratory abnormalities while taking this compound are rare, even in a population with a high rate of comorbidities .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. PBPK modeling revealed that a labeled dosage regimen could reach three times the potency of CQ phosphate when a this compound of 500 mg is administered twice daily for 5 days in advance .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . It also inhibits CYP2D6, while its metabolites inhibit CYP3A in vitro .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination . It is a weak base that is completely absorbed from the gastrointestinal tract and sequestered in peripheral tissues .

Subcellular Localization

This compound and its metabolites are primarily localized in the cytoplasm . In some cell lines, they accumulate in a specific region of the cytoplasm .

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHZUDNKLODXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103152-84-7
Record name Hydroxychloroquine O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103152847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFOHYDROXYCHLOROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH738MV6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.